rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate
Description
rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate is a chemical compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom
Properties
IUPAC Name |
methyl 4-(1-phenylethylamino)oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(11-6-4-3-5-7-11)15-13-9-18-8-12(13)14(16)17-2/h3-7,10,12-13,15H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWULYQHYAJIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Cyclization Mechanisms
The oxolane ring is synthesized from carbohydrate precursors, leveraging their inherent stereochemistry. For example, 2-deoxy-D-ribose (1 ) is reduced to ribitol (2 ) using sodium borohydride (yield >90%), followed by acid-catalyzed cyclization in aqueous HCl to yield (2R,3S)-2-(hydroxymethyl)oxolan-3-ol (3 ) (Figure 1). This method ensures retention of stereochemical configuration critical for downstream functionalization.
Reaction Conditions :
Alternative Routes via Oxidation of Hydroxymethyl Derivatives
Patent EP0247485B1 describes oxidizing 3-hydroxymethyl-oxetanes to carboxylic acids using palladium/platinum catalysts under alkaline conditions. Though developed for oxetanes, this method is adaptable to oxolanes by substituting the starting material. For instance, 3-hydroxymethyl-oxolane derivatives undergo oxidation in aqueous NaOH with Pd/C (5% w/w) and activators like bismuth nitrate, yielding oxolane-3-carboxylic acids at 40–100°C.
Optimized Parameters :
Introduction of the Phenylethylamino Group
Reductive Amination
The hydroxyl group at position 4 of the oxolane ring is converted to a ketone via oxidation, followed by reductive amination with (1R)-1-phenylethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates selective imine reduction, achieving 70–80% yields.
Key Considerations :
-
Stereochemical Control : Use of chiral amines ensures retention of the (1R) configuration.
-
Solvent System : Methanol or ethanol enhances solubility and reaction homogeneity.
Nucleophilic Substitution
Activation of the hydroxyl group as a leaving group (e.g., mesylation or tosylation) enables displacement by (1R)-1-phenylethylamine. For example, treatment with mesyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) generates a mesylate intermediate, which reacts with the amine in DMF at 60°C to yield the amino-oxolane derivative.
Reaction Metrics :
-
Activation Agent : MsCl (1.2 equiv), Et₃N (2.0 equiv)
-
Displacement Conditions : DMF, 60°C, 12 h
Esterification of Carboxylic Acid Intermediates
Fischer Esterification
The carboxylic acid intermediate is esterified using methanol in the presence of H₂SO₄ (2–5 mol%) under reflux. This method achieves near-quantitative conversion (>95%) but requires careful pH control to avoid side reactions.
Conditions :
-
Acid Catalyst : H₂SO₄ (3 mol%)
-
Temperature : 65°C (reflux)
-
Duration : 6–8 h
Chemical Reactions Analysis
Types of Reactions
rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives.
Scientific Research Applications
Medicinal Chemistry
rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate is primarily studied for its potential therapeutic applications. Its structure suggests it may interact with biological targets due to the presence of an amino group, which is critical for binding to receptors or enzymes.
Potential Therapeutic Targets
- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders, potentially acting on neurotransmitter systems.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.
Applications in Synthesis
- Building Block for Drug Development : This compound can be used to create derivatives that may have enhanced biological activity or improved pharmacokinetic properties.
- Chiral Synthesis : The chiral nature of this compound makes it valuable in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of similar oxolane derivatives on cancer cell lines. The results demonstrated that these compounds inhibited cell growth and induced apoptosis in specific cancer types. The mechanism was attributed to the modulation of signaling pathways related to cell survival and death.
Case Study 2: Neuropharmacology
Research investigating the neuropharmacological effects of oxolane derivatives indicated potential benefits in models of neurodegenerative diseases. The findings suggested that these compounds could enhance cognitive function and reduce neuroinflammation in animal models.
Mechanism of Action
The mechanism of action of rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate include other oxolane derivatives with different substituents, such as:
- Methyl 4-oxothiolane-3-carboxylate
- Methyl 2-methyl-4-oxothiolane-3-carboxylate
Uniqueness
This compound is unique due to the presence of the phenylethylamino group, which imparts specific chemical and biological properties. This makes it distinct from other oxolane derivatives and potentially useful in applications where these unique properties are advantageous.
Biological Activity
rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate, with the CAS number 2055840-97-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.31 g/mol
- Structure : The compound features a chiral oxolane ring substituted with an amino group and a carboxylate moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit NADH:ubiquinone oxidoreductase (Complex I), which plays a crucial role in cellular respiration and energy production .
- Neuroprotective Effects : Preliminary research indicates that derivatives of this compound could exhibit neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
- Anti-inflammatory Activity : Some studies have suggested that the compound may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Study : A study demonstrated that derivatives similar to this compound showed significant neuroprotective effects in models of neurodegenerative diseases. The compound was found to reduce cell death and promote survival in neuronal cultures exposed to toxic agents .
- Anti-cancer Research : Another investigation focused on the anticancer properties of the compound. It was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic: What synthetic strategies are recommended for preparing rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate, and how is stereochemical control achieved?
Methodological Answer:
The synthesis typically involves stereoselective formation of the oxolane (tetrahydrofuran) ring and subsequent introduction of the (1R)-1-phenylethylamine moiety. Key steps include:
- Ring-closing strategies : Use of Mitsunobu conditions (e.g., DIAD/PhP) for stereocontrolled cyclization of diols or diesters to form the oxolane ring .
- Chiral resolution : Employ chiral auxiliaries or catalysts during the amination step to ensure (1R)-configuration retention .
- Protection/deprotection : Temporary protection of the carboxylate group (e.g., methyl ester) prevents unwanted side reactions during amine coupling .
Stereochemical integrity is verified via H-NMR coupling constants and X-ray crystallography of intermediates, as demonstrated in structurally related bicyclic esters .
Advanced: How can computational chemistry resolve discrepancies in stereochemical assignments for this compound?
Methodological Answer:
Conflicting stereochemical data (e.g., from NMR or crystallography) can arise due to dynamic rotational isomerism in the oxolane ring. Advanced approaches include:
- DFT calculations : Predict lowest-energy conformers and compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data .
- Molecular dynamics simulations : Analyze ring puckering and substituent orientation to identify dominant conformers under experimental conditions .
- Chiral HPLC cross-validation : Compare retention times with enantiomerically pure standards synthesized via asymmetric catalysis .
Basic: What analytical techniques are critical for confirming enantiomeric purity and structural conformation?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve enantiomers .
- Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration by correlating experimental and computed spectra .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives (e.g., salt forms with chiral acids) .
- 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to confirm ring conformation and substituent orientation .
Advanced: How can researchers address conflicting kinetic vs. thermodynamic product ratios in the synthesis of this compound?
Methodological Answer:
Contradictions between theoretical and experimental product distributions often arise from competing reaction pathways. Solutions include:
- Temperature-controlled synthesis : Lower temperatures favor kinetic products (e.g., early transition-state intermediates), while higher temperatures favor thermodynamic stability .
- In situ monitoring : Use ReactIR or HPLC-MS to track reaction progression and identify intermediates .
- Catalyst screening : Test chiral ligands (e.g., BINAP or Josiphos) to steer selectivity toward desired stereoisomers .
Basic: What safety protocols should be followed when handling this compound, based on structural analogs?
Methodological Answer:
While specific toxicity data for this compound is limited, analogs with similar functional groups (e.g., aromatic amines, esters) require:
- Respiratory protection : Use fume hoods or N95 masks to avoid inhalation of aerosols .
- Skin/eye protection : Wear nitrile gloves and goggles; immediate rinsing with water is critical upon contact .
- Waste disposal : Neutralize acidic/basic byproducts before disposal via licensed chemical waste services .
Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?
Methodological Answer:
The ester and amine groups confer pH-dependent stability:
- Acidic conditions : Protonation of the amine stabilizes the compound but may hydrolyze the ester to the carboxylic acid.
- Basic conditions : Deprotonation of the amine accelerates ester hydrolysis.
Experimental validation : - Conduct accelerated stability studies (pH 1–12, 25–40°C) with LC-MS monitoring .
- Use O-labeling to track hydrolysis pathways .
Basic: How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalyst loading : Optimize chiral catalyst concentrations (e.g., 1–5 mol%) to balance cost and efficiency .
- Workflow integration : Combine steps (e.g., one-pot cyclization/amination) to minimize purification .
Advanced: What strategies mitigate racemization during purification steps?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
